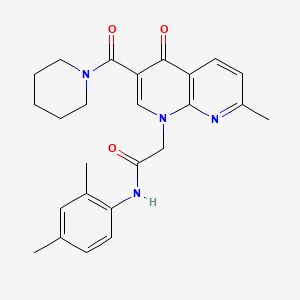
N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 302.35 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar naphthyridine derivatives. For instance, compounds derived from 1,8-naphthyridine have demonstrated significant antiproliferative effects across various cancer cell lines. In vitro assays using the MTT method revealed that these compounds could inhibit cell growth in MGC-803, HepG-2, SKOV-3, and T24 cancer cell lines. Notably, one derivative exhibited a marked reduction in toxicity while maintaining efficacy against cisplatin-resistant cells .
The mechanisms underlying the biological activity of naphthyridine derivatives often involve:
- Induction of Apoptosis : The compounds can trigger programmed cell death through intrinsic pathways.
- Cell Cycle Arrest : They may interfere with the cell cycle progression, leading to halted proliferation.
- Ferroptosis and Autophagy : Emerging evidence suggests that these compounds can induce ferroptosis (iron-dependent cell death) and autophagy (cellular degradation processes), contributing to their antitumor effects .
Study 1: Antitumor Efficacy
In a recent study focused on 1,8-naphthyridine derivatives, researchers synthesized several compounds and evaluated their biological activity. The lead compound exhibited:
- In vitro IC50 values : Ranging from 5 to 20 µM across different cancer cell lines.
- In vivo efficacy : Demonstrated significant tumor reduction in xenograft models compared to control groups.
Study 2: Mechanistic Insights
Another investigation employed various assays (Western blotting, flow cytometry) to elucidate the mechanisms by which these compounds exert their effects. Key findings included:
- Upregulation of pro-apoptotic markers.
- Downregulation of anti-apoptotic proteins.
These results indicated a robust mechanism involving apoptosis modulation as a primary pathway for the observed antitumor effects .
Data Table: Comparative Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MGC-803 | 10 | Apoptosis induction |
| Compound B | HepG-2 | 15 | Cell cycle arrest |
| Compound C | SKOV-3 | 12 | Ferroptosis |
| N-(2,4-dimethylphenyl)-... | T24 | 18 | Autophagy and apoptosis |
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16-7-10-21(17(2)13-16)27-22(30)15-29-14-20(25(32)28-11-5-4-6-12-28)23(31)19-9-8-18(3)26-24(19)29/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGMKJYUZZIULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














